molecular formula C14H22N2 B5117576 N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine

N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine

Cat. No. B5117576
M. Wt: 218.34 g/mol
InChI Key: VVRCWJSUFOTGJE-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as TPA, is a chemical compound with potential applications in scientific research. TPA is a tertiary amine that contains a phenyl group and a propenyl group, and it is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine is not fully understood, but it is believed to act as a chelating agent in coordination complexes. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can form stable five-membered chelate rings with transition metal ions, which can activate the metal center for catalysis. In organic synthesis, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can act as a nucleophile in reactions with electrophiles.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine, as it is primarily used in scientific research and not as a drug. However, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been shown to have low toxicity in animal studies, indicating its potential for use in biological applications.

Advantages and Limitations for Lab Experiments

One advantage of using N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its limited solubility in certain solvents, which can restrict its use in certain reactions.

Future Directions

There are several future directions for the use of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One potential application is in the development of new catalysts for organic synthesis. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine-based coordination complexes have shown promising results in various reactions, and further studies could lead to the development of more efficient and selective catalysts. Additionally, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine could be used in the synthesis of new chiral compounds for pharmaceutical applications. Further research on the biochemical and physiological effects of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine could also lead to its potential use in biological applications.

Synthesis Methods

N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can be synthesized by reacting N,N-dimethyl-1,2-ethanediamine with cinnamaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a yellow oil with a high purity of up to 99%.

Scientific Research Applications

N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has potential applications in scientific research, particularly in coordination chemistry and organic synthesis. As a ligand, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can form coordination complexes with transition metal ions such as copper, nickel, and palladium. These complexes have been studied for their catalytic activity in various reactions, including cross-coupling reactions and C-H activation reactions. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds.

properties

IUPAC Name

N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15(2)12-13-16(3)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRCWJSUFOTGJE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)C/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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